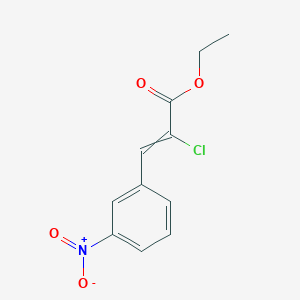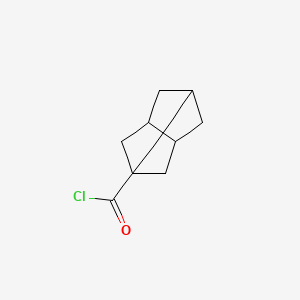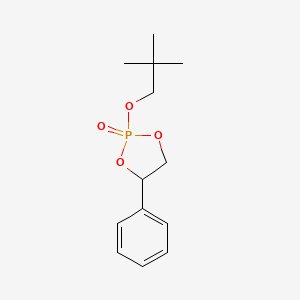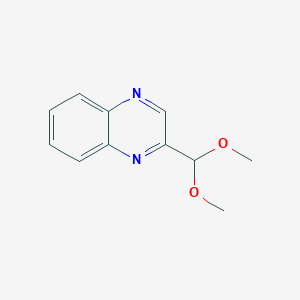![molecular formula C14H14ClN3O B14256469 {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol CAS No. 313046-91-2](/img/structure/B14256469.png)
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is a chemical compound that features a benzyltriazene moiety attached to a chlorophenylmethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol typically involves the reaction of 2-chlorobenzaldehyde with benzyl azide under suitable conditions to form the triazene intermediate. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazene moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}ketone.
Reduction: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol involves its interaction with specific molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-bromophenyl}methanol
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-fluorophenyl}methanol
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-methylphenyl}methanol
Uniqueness
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the triazene and chlorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
313046-91-2 |
|---|---|
Formule moléculaire |
C14H14ClN3O |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
[5-(2-benzyliminohydrazinyl)-2-chlorophenyl]methanol |
InChI |
InChI=1S/C14H14ClN3O/c15-14-7-6-13(8-12(14)10-19)17-18-16-9-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,16,17) |
Clé InChI |
HATQPTXOKUQOAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=NNC2=CC(=C(C=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)


![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)

![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)


